molecular formula C12H7F5O B11855316 2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene

Cat. No.: B11855316
M. Wt: 262.17 g/mol
InChI Key: RAOXVUMAXMBAKC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethoxy groups in the naphthalene ring structure imparts distinct reactivity and stability characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under radical conditions . The trifluoromethoxy group can be introduced using trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of biological systems and the development of fluorinated biomolecules.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)-1-(trifluoromethoxy)benzene
  • 2-(Difluoromethyl)-1-(trifluoromethoxy)phenol
  • 2-(Difluoromethyl)-1-(trifluoromethoxy)aniline

Uniqueness

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene is unique due to the combination of difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Biological Activity

2-(Difluoromethyl)-1-(trifluoromethoxy)naphthalene is a fluorinated organic compound characterized by a naphthalene ring substituted with difluoromethyl and trifluoromethoxy groups. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H8F5O
  • Molecular Weight : 262.18 g/mol
  • Structural Features : The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for drug design as a bioisostere.

Biological Activity Overview

Research indicates that compounds with similar fluorinated structures often exhibit significant biological properties. The incorporation of fluorine can enhance metabolic stability and alter lipophilicity, which is crucial for drug design. Below are key findings related to the biological activity of this compound:

  • Interaction with Biological Targets : The difluoromethyl and trifluoromethoxy groups can influence binding affinities to proteins due to changes in lipophilicity and hydrogen bonding capabilities. This characteristic is essential for therapeutic effects in various biological systems.
  • Bioisosterism : The compound may act as a bioisostere for hydroxyl and thiol groups, potentially impacting interactions with biological targets.

Synthesis Methods

Several synthesis methods can be employed to produce this compound:

  • Electrophilic Aromatic Substitution : Utilizing difluoromethyl and trifluoromethoxy reagents to introduce substituents onto the naphthalene ring.
  • Late-stage Difluoromethylation : A method that incorporates difluoromethyl groups into existing aromatic compounds, enhancing their biological properties .

Study on Metabolic Stability

A study demonstrated that fluorinated compounds like this compound exhibited improved metabolic stability compared to non-fluorinated counterparts. This property is critical for drug candidates as it prolongs their action in biological systems .

In Vitro Biological Activity

Research on structurally similar compounds has shown promising results in terms of anti-inflammatory and anticancer activities. For instance, compounds with trifluoromethoxy groups have been reported to inhibit key enzymes involved in inflammation pathways, suggesting potential therapeutic applications for this compound .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityReference
1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalenePotential anti-inflammatory properties
2-Methyl-1-(trifluoromethyl)naphthaleneAntimicrobial and anticancer properties
2-Difluoromethyl-3-phenoxymethyl naphthoquinoneAntischistosomal action

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

2-(difluoromethyl)-1-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)18-12(15,16)17/h1-6,11H

InChI Key

RAOXVUMAXMBAKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(F)F

Origin of Product

United States

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